molecular formula C9H10ClN B12815946 4-Chloro-2-cyclopropyl-6-methylpyridine

4-Chloro-2-cyclopropyl-6-methylpyridine

Cat. No.: B12815946
M. Wt: 167.63 g/mol
InChI Key: ZXVGKUIBCJQYPH-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-methylpyridine is a heterocyclic organic compound with a molecular formula of C9H10ClN. This compound features a pyridine ring substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and a methyl group at the 6-position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-methylpyridine can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4-amino-2-cyclopropyl-6-methylpyridine.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 4-chloro-2-cyclopropyl-6-methylpiperidine.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Chloro-2-cyclopropylpyridine: Lacks the methyl group, affecting its electronic properties.

    2-Cyclopropyl-6-methylpyridine: Lacks the chlorine atom, altering its reactivity.

Uniqueness

4-Chloro-2-cyclopropyl-6-methylpyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties that influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-6-methylpyridine

InChI

InChI=1S/C9H10ClN/c1-6-4-8(10)5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ZXVGKUIBCJQYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2CC2)Cl

Origin of Product

United States

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